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Compound of Interest

Compound Name:
1,3,2-Dioxaphospholane, 2-

methyl-, 2-oxide

CAS No.: 1831-25-0

Cat. No.: B1653428

Get Quote

Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-methyl-2-oxo-

1,3,2-dioxaphospholane (CAS: 813-26-3).

Often referred to as a cyclic methylphosphonate, this molecule is a critical monomer for the

synthesis of poly(alkylene methylphosphonate)s—a class of biodegradable polymers with

applications in gene delivery and flame retardancy. Its synthesis requires precise control over

moisture and temperature to prevent premature Ring-Opening Polymerization (ROP) or

hydrolysis.

Chemical Identity & Disambiguation
CRITICAL NOTE: Researchers often confuse this molecule with "Methyl Ethylene Phosphate"

(MEP).
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Feature Target Molecule Common Confusion (MEP)

Name
2-methyl-2-oxo-1,3,2-

dioxaphospholane

2-methoxy-2-oxo-1,3,2-

dioxaphospholane

Class
Cyclic Phosphonate (P-C

bond)

Cyclic Phosphate (P-O-C

bond)

CAS 813-26-3 2196-04-5

P-Substituent
Methyl group (-CH₃) directly on

P
Methoxy group (-OCH₃) on P

31P NMR ~30–35 ppm (Downfield) ~18 ppm (Upfield)

Synthesis Pathway: Dehydrochlorination Route
The most robust pathway for high-purity synthesis is the nucleophilic substitution of

methylphosphonic dichloride with ethylene glycol in the presence of a tertiary amine base.

Reaction Mechanism
The reaction proceeds via a dual nucleophilic attack of the diol oxygens on the phosphorus

center. The base (Triethylamine) acts as an HCl scavenger, driving the equilibrium forward by

precipitating triethylamine hydrochloride.

Methylphosphonic Dichloride
(MeP(O)Cl2)

+
Ethylene Glycol

Transition State
(Tetrahedral Intermediate)

+ 2 Et3N
0°C, THF 2-methyl-2-oxo-1,3,2-dioxaphospholane

+
2 Et3N·HCl (Solid)

- HCl

Click to download full resolution via product page

Caption: Stoichiometric conversion of dichloride precursor to cyclic phosphonate via base-

mediated cyclization.

Reagents & Materials
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Reagent Equiv. Role Purity Requirement

Methylphosphonic

dichloride
1.0 P-Source

>98%, distilled if

colored.

Ethylene Glycol 1.0 Ring Closer
Anhydrous (<50 ppm

H₂O).

Triethylamine (TEA) 2.2 HCl Scavenger
Dried over KOH or

CaH₂.

THF or DCM Solvent Medium
Anhydrous, inhibitor-

free.

Detailed Experimental Protocol
Phase 1: Setup & Drying
Objective: Eliminate moisture to prevent hydrolysis of the chlorophosphonate intermediate.

Glassware: Flame-dry a 500 mL 3-neck round-bottom flask (RBF), addition funnel, and

Schlenk lines. Flush with dry Nitrogen (N₂) or Argon.

Solvent Prep: Dispense 250 mL of anhydrous THF into the RBF.

Reagent Loading: Add Ethylene Glycol (1.0 eq) and Triethylamine (2.2 eq) to the THF. Stir

vigorously.

Note: A slight excess of TEA (0.2 eq) ensures complete neutralization of HCl.

Phase 2: Controlled Addition (The Critical Step)
Objective: Cyclization without polymerization.

Cooling: Submerge the RBF in an ice/salt bath to reach -5°C to 0°C.

Dilution: Dilute Methylphosphonic dichloride (1.0 eq) in 20 mL of anhydrous THF in the

addition funnel.

Dropwise Addition: Add the dichloride solution slowly over 60–90 minutes.
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Process Control: Monitor internal temperature. Do not allow it to exceed 5°C. Rapid

addition causes localized heating, leading to linear oligomers rather than rings.

Precipitation: A thick white precipitate (Et₃N·HCl) will form immediately. Ensure stirring is

robust enough to maintain a suspension.

Phase 3: Workup & Isolation
Objective: Remove salts and isolate the crude monomer.

Post-Reaction Stirring: Allow the mixture to warm to room temperature (RT) naturally and stir

for an additional 4–12 hours to ensure completion.

Filtration: Perform Schlenk filtration or rapid vacuum filtration under N₂ to remove the amine

salts. Wash the filter cake with dry THF (2 x 30 mL) to recover trapped product.

Concentration: Remove the solvent (THF) using a rotary evaporator at <30°C under reduced

pressure.

Caution: Do not overheat. The monomer is thermally sensitive and can polymerize (ROP)

if heated in the presence of trace impurities.

Phase 4: Purification (Vacuum Distillation)
Objective: Obtain monomer grade purity (>99%).

Setup: Transfer the crude yellow oil to a short-path distillation apparatus.

Conditions: High vacuum is mandatory (<0.5 mmHg).

Fraction Collection:

Fore-run: Discard the first 5-10% (contains residual solvent/moisture).

Main Fraction: Collect the clear, colorless liquid.

Expected Boiling Point: ~85–95°C at 0.5 mmHg (Note: BP is pressure-dependent; rely on

vapor temp stability).
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Storage: Store immediately in a glovebox or sealed under N₂ at -20°C.

Preparation

Reaction

Purification

Dry Glassware & Solvents
(N2 Atmosphere)

Mix EG + TEA in THF
Cool to 0°C

Dropwise Addition of
Methylphosphonic Dichloride

Strict Temp Control

Stir 12h @ RT
(White ppt forms)

Filter Amine Salts
(Schlenk/Inert)

Vacuum Distillation
(<0.5 mmHg)

Remove Solvent First
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Caption: End-to-end experimental workflow for the synthesis of high-purity cyclic phosphonate.

Characterization & Quality Control
Trustworthy synthesis requires self-validation. Use the following metrics to confirm identity and

purity.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the cyclic monomer from linear oligomers or

hydrolyzed byproducts.

³¹P NMR (CDCl₃):

Target Signal: Singlet at ~32–36 ppm.

Impurity Check: Signals at ~20–25 ppm indicate linear phosphonates (hydrolysis/ring-

opening). Signals at ~0–10 ppm indicate phosphate contamination.

¹H NMR (CDCl₃):

P-CH₃: Doublet around 1.5–1.8 ppm (Characteristic large coupling constant ²J_PH ~17

Hz).

Ring -CH₂-: Multiplet around 4.0–4.5 ppm.

Troubleshooting Table
Observation Root Cause Corrective Action

Low Yield Hydrolysis due to wet solvent.
Redistill THF over

Na/Benzophenone; dry EG.

Polymerization (Viscous)
Reaction temp too high; Acidic

impurities.

Keep addition <5°C; Ensure

excess TEA; Distill glassware

base-washed.

Multiple ³¹P Peaks
Incomplete cyclization or ring

opening.

Check stoichiometry; Ensure

strictly anhydrous conditions

during workup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling
Methylphosphonic Dichloride: Highly corrosive and reacts violently with water to release HCl.

Handle only in a fume hood.

Phospholane Monomer: Potential alkylating agent. Treat as a mutagen. Wear butyl rubber

gloves.

Moisture Sensitivity: The strained ring is susceptible to hydrolysis. Exposure to atmospheric

moisture will degrade the monomer into linear phosphonic acid derivatives within hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis of 2-Methyl-2-oxo-1,3,2-
dioxaphospholane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1653428/docs#technical-guide-synthesis-of-2-
methyl-2-oxo-1-3-2-dioxaphospholane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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